benzyl 2-[(4-chlorophenyl)carbonyl]-N-phenylhydrazinecarbimidothioate
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Overview
Description
1-({2-[(Z)-1-ANILINO-1-(BENZYLSULFANYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-CHLOROBENZENE is a complex organic compound with a unique structure that includes an anilino group, a benzylsulfanyl group, and a chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(Z)-1-ANILINO-1-(BENZYLSULFANYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-CHLOROBENZENE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline with benzylsulfanyl chloride to form the benzylsulfanyl aniline intermediate. This intermediate is then reacted with hydrazine to form the hydrazino derivative. Finally, the hydrazino derivative is reacted with 4-chlorobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(Z)-1-ANILINO-1-(BENZYLSULFANYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-CHLOROBENZENE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
1-({2-[(Z)-1-ANILINO-1-(BENZYLSULFANYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-CHLOROBENZENE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({2-[(Z)-1-ANILINO-1-(BENZYLSULFANYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-CHLOROBENZENE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their biological activity.
Thiazoles: Thiazole derivatives also exhibit significant biological properties and are used in various applications.
Uniqueness
1-({2-[(Z)-1-ANILINO-1-(BENZYLSULFANYL)METHYLIDENE]HYDRAZINO}CARBONYL)-4-CHLOROBENZENE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18ClN3OS |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
benzyl N-[(4-chlorobenzoyl)amino]-N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C21H18ClN3OS/c22-18-13-11-17(12-14-18)20(26)24-25-21(23-19-9-5-2-6-10-19)27-15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25)(H,24,26) |
InChI Key |
ZQOMVFLWNUOWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC2=CC=CC=C2)NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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